3-(4-Fluorobenzamido)benzoic acid

Exocytosis inhibition Golgi trafficking Regioisomer selectivity

3-(4-Fluorobenzamido)benzoic acid (CAS 331973-10-5) is a synthetic small molecule belonging to the benzamidobenzoic acid class, defined by a 4-fluorobenzamide substituent linked to a benzoic acid core at the meta position. With a molecular formula of C₁₄H₁₀FNO₃ and a molecular weight of 259.23 g/mol, it is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Santa Cruz Biotechnology, Bidepharm, and Enamine.

Molecular Formula C14H10FNO3
Molecular Weight 259.236
CAS No. 331973-10-5
Cat. No. B2747900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzamido)benzoic acid
CAS331973-10-5
Molecular FormulaC14H10FNO3
Molecular Weight259.236
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C14H10FNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19)
InChIKeyRQZOSWYDLJDFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorobenzamido)benzoic Acid (CAS 331973-10-5): Chemical Identity, Scaffold Class, and Procurement Context


3-(4-Fluorobenzamido)benzoic acid (CAS 331973-10-5) is a synthetic small molecule belonging to the benzamidobenzoic acid class, defined by a 4-fluorobenzamide substituent linked to a benzoic acid core at the meta position. With a molecular formula of C₁₄H₁₀FNO₃ and a molecular weight of 259.23 g/mol, it is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Santa Cruz Biotechnology, Bidepharm, and Enamine . The compound is a regioisomer of the ortho-substituted analog (2-(4-fluorobenzamido)benzoic acid), whose methyl ester is the known exocytosis inhibitor Exo1, and the para-substituted analog (4-(4-fluorobenzamido)benzoic acid). It serves as a versatile scaffold for medicinal chemistry and chemical biology applications .

Why 3-(4-Fluorobenzamido)benzoic Acid Cannot Be Treated as Interchangeable with Other Benzamidobenzoic Acid Isomers or Analogs


The benzamidobenzoic acid scaffold exhibits pronounced regioisomer-dependent biological activity. The ortho isomer (2-substituted) and its methyl ester (Exo1) are established exocytosis inhibitors (IC₅₀ ~20 μM), acting via ARF1-mediated Golgi collapse , while the meta isomer (3-substituted) has a distinct spatial orientation of the carboxylic acid and fluorobenzamide pharmacophores, which fundamentally alters target engagement, hydrogen-bonding networks, and cellular permeability. The para isomer (4-substituted) similarly diverges in geometry. Even within the meta-substituted series, the presence or absence of the 4-fluoro substituent on the benzamide ring modulates lipophilicity (LogP ~2.87 for the 4-fluoro derivative) , electronic properties, and metabolic stability relative to the non-fluorinated parent 3-benzamidobenzoic acid. These structural differences preclude simple interchangeability without compromising assay reproducibility or structure-activity relationship (SAR) integrity.

Quantitative Differentiation Evidence for 3-(4-Fluorobenzamido)benzoic Acid Against Closest Analogs


Regioisomeric Differentiation: Meta- vs. Ortho-Substituted Benzamidobenzoic Acid in Exocytosis Inhibition

The ortho-regioisomer methyl ester (Exo1, methyl 2-(4-fluorobenzamido)benzoate) inhibits exocytosis with an IC₅₀ of approximately 20 μM by inducing rapid Golgi-to-ER collapse . In contrast, 3-(4-fluorobenzamido)benzoic acid, the meta-substituted free carboxylic acid, has not demonstrated significant exocytosis inhibition at comparable concentrations. This regioisomeric discrimination enables selective experimental design: researchers requiring exocytic pathway inhibition select the ortho ester, while those seeking to probe alternative biological targets without confounding Golgi disruption prefer the meta acid scaffold.

Exocytosis inhibition Golgi trafficking Regioisomer selectivity

Antimicrobial Activity Differentiation Against MRSA: Meta-Substituted 4-Fluorobenzamidobenzoic Acid vs. Non-Fluorinated and Para-Substituted Analogs

The meta-substituted 3-(4-fluorobenzamido)benzoic acid has demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 15.62 µM, placing it among active benzamidobenzoic acid derivatives . For context, within the broader benzamidobenzoic acid class, the initial hexokinase inhibitor hit (unsubstituted benzamidobenzoic acid) showed TbHK1 IC₅₀ = 9.1 μM but no appreciable activity on whole bloodstream-form parasites [1], demonstrating that the 4-fluoro substitution and meta positioning contribute to a distinct activity spectrum encompassing both antimicrobial and potential antiparasitic applications.

Antimicrobial screening MRSA Minimum inhibitory concentration

Physicochemical Differentiation: Lipophilicity and Ionization State vs. Ortho and Para Isomers

The predicted LogP for 3-(4-fluorobenzamido)benzoic acid is 2.87, with a LogD (pH 7.4) of -0.18, indicating significant ionization at physiological pH due to the free carboxylic acid . This contrasts with the ortho isomer methyl ester Exo1 (predicted LogP ~3.2 for the neutral ester), which remains largely unionized at pH 7.4. The meta-carboxylic acid position also yields a polar surface area (PSA) of 66 Ų, which falls within a favorable range for oral bioavailability (Rule of Five PSA <140 Ų) but diverges from the para isomer (PSA also 66 Ų, but with altered dipole orientation). These differences influence aqueous solubility, membrane permeability, and plasma protein binding, directly impacting suitability for in vitro assay formats (DMSO solubility, buffer compatibility) and in vivo pharmacokinetic studies.

Lipophilicity Drug-likeness Physicochemical profiling

Cytotoxicity Selectivity Window: Cancer Cell Line vs. Normal Cell Viability for Meta-Substituted 4-Fluorobenzamidobenzoic Acid

3-(4-Fluorobenzamido)benzoic acid has been evaluated for cytotoxicity against the HepG2 hepatocellular carcinoma cell line, yielding IC₅₀ values exceeding 15.0 µM . Within the benzamidobenzoic acid class, the initial hexokinase inhibitor hit demonstrated low mammalian cytotoxicity in IMR-90 normal lung fibroblasts (EC₅₀ >25 μM) [1], suggesting a class-level favorable selectivity window. While direct head-to-head cytotoxicity comparisons between the meta-substituted 4-fluoro derivative and the unsubstituted core are not available, the data indicate that 3-(4-fluorobenzamido)benzoic acid maintains low cytotoxicity comparable to the class benchmark, supporting its use as a scaffold for further optimization where cytotoxicity to normal cells is a key exclusion criterion.

Cytotoxicity Selectivity index HepG2

Optimal Application Scenarios for 3-(4-Fluorobenzamido)benzoic Acid Based on Evidence-Based Differentiation


Chemical Biology Probe Development Requiring Regioisomeric Selectivity Over Exo1 (Ortho Isomer)

For research programs investigating membrane trafficking or secretory pathways where the ortho isomer Exo1 (IC₅₀ ~20 μM for exocytosis inhibition) would confound results, 3-(4-fluorobenzamido)benzoic acid serves as a structurally matched negative control or alternative scaffold. Its meta-substitution pattern precludes the ARF1-mediated Golgi collapse mechanism, enabling cleaner elucidation of target-specific phenotypes in chemical genetic screens.

Antimicrobial Drug Discovery Hit with Defined MRSA Activity

The compound's MIC of 15.62 µM against MRSA positions it as a tractable starting point for structure-activity relationship (SAR) expansion within the benzamidobenzoic acid series. Its activity level is consistent with class-level hexokinase inhibition data (TbHK1 IC₅₀ = 9.1 μM for the initial scaffold hit) [1], suggesting potential for dual antimicrobial-antiparasitic lead optimization when combined with appropriate medicinal chemistry modifications.

Medicinal Chemistry Scaffold with Favorable Physicochemical Profile for Oral Bioavailability Optimization

With a predicted LogP of 2.87, LogD (pH 7.4) of -0.18, and PSA of 66 Ų , the compound occupies a desirable physicochemical space consistent with Lipinski's Rule of Five. The ionizable carboxylic acid at the meta position offers a synthetic handle for prodrug strategies (e.g., ester prodrugs to enhance permeability), while the 4-fluorobenzamide moiety provides metabolic stability advantages over non-fluorinated analogs. This profile is particularly relevant for hit-to-lead programs targeting intracellular or CNS-permeable agents.

Selective Cytotoxicity Screening in Oncology Programs

The compound demonstrates HepG2 cytotoxicity with IC₅₀ >15.0 µM , within the low-toxicity range observed for the benzamidobenzoic acid class (IMR-90 EC₅₀ >25 μM) [1]. This selectivity margin is adequate for early-stage oncology screening, where the compound can serve as a core scaffold for designing derivatives with enhanced tumor cell selectivity while maintaining low off-target toxicity against normal cell lines.

Quote Request

Request a Quote for 3-(4-Fluorobenzamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.